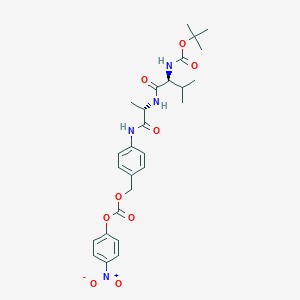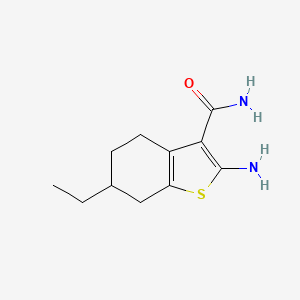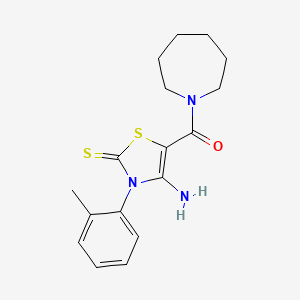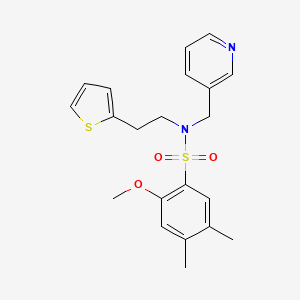
Boc-Val-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery and release of therapeutic agents within the body. The Val-Ala dipeptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Ala-PAB-PNP involves several steps, starting with the protection of the amino acids valine and alanine with a tert-butoxycarbonyl (Boc) group. The protected amino acids are then coupled to form the dipeptide Boc-Val-Ala. This dipeptide is subsequently linked to a para-aminobenzyl (PAB) spacer, which is further connected to a p-nitrophenyl (PNP) group. The final product, this compound, is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Ala dipeptide sequence is cleaved by Cathepsin B, releasing the ADC payload within the lysosome.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the presence of Cathepsin B within the lysosome.
Deprotection Reactions: Use of mild acidic conditions, such as trifluoroacetic acid (TFA), to remove the Boc group.
Major Products Formed
Cleavage Reactions: Release of the therapeutic payload from the ADC.
Deprotection Reactions: Formation of the free amine group.
Scientific Research Applications
Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs for targeted cancer therapy. Its ability to release the therapeutic payload specifically within the lysosome makes it an important component in ADC design. The compound is also used in research to study the stability and release mechanisms of peptide linkers in various biological environments .
Mechanism of Action
The mechanism of action of Boc-Val-Ala-PAB-PNP involves the specific cleavage of the Val-Ala dipeptide sequence by Cathepsin B within the lysosome. This cleavage releases the therapeutic payload from the ADC, allowing it to exert its cytotoxic effects on the target cells. The PNP group can be substituted by amine-bearing molecules, enhancing the versatility of the compound in ADC design .
Comparison with Similar Compounds
Similar Compounds
Valine-Citrulline (Val-Cit) Linker: Another commonly used cleavable linker in ADCs, recognized by Cathepsin B.
Phenylalanine-Lysine (Phe-Lys) Linker: Used in ADCs for its stability and release properties.
Uniqueness of Boc-Val-Ala-PAB-PNP
This compound is unique due to its specific cleavage by Cathepsin B and its stability in human plasma. This ensures that the therapeutic payload is released only within the target cells, minimizing off-target effects and enhancing the efficacy of the ADC .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUTVVCCBCEIY-JTSKRJEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2701998.png)


![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702007.png)

![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2702009.png)
![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2702011.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2702014.png)
![9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2702015.png)
![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)
![7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2702021.png)
